tert-Butyl 4-[(5-carbamoylpyridin-2-yl)oxy]piperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-(5-carbamoylpyridin-2-yl)oxypiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4/c1-16(2,3)23-15(21)19-8-6-12(7-9-19)22-13-5-4-11(10-18-13)14(17)20/h4-5,10,12H,6-9H2,1-3H3,(H2,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEWNKYUHFKQKSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=NC=C(C=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Synthesis of tert-Butyl 4-(5-Cyanopyridin-2-yloxy)piperidine-1-carboxylate
Reaction Mechanism
A hydroxyl group at the 4-position of N-Boc-piperidine undergoes deprotonation by sodium hydride, generating a potent alkoxide nucleophile. This species displaces chloride from 6-chloronicotinonitrile via SNAr, facilitated by the electron-withdrawing cyano group activating the pyridine ring.
Optimized Procedure
- Reagents :
- 1-(tert-Butyloxycarbonyl)-4-piperidinol (1.0 equiv)
- Sodium hydride (1.2 equiv, 60% dispersion in mineral oil)
- 6-Chloronicotinonitrile (1.1 equiv)
- Anhydrous DMF (0.2 M concentration)
- Conditions :
Workup & Yield
Post-reaction quenching with ice water followed by ethyl acetate extraction and silica gel chromatography affords the cyano intermediate in 94% yield .
| Parameter | Value |
|---|---|
| Temperature | 50°C |
| Reaction Time | 40 minutes |
| Solvent | DMF |
| Base | NaH |
| Scale | Multi-gram (demonstrated) |
Step 2: Conversion of Nitrile to Carbamoyl Group
Hydrolysis Strategies
The cyano group undergoes controlled hydrolysis using acidic or basic conditions. Patent data suggest two predominant methods:
Method A: Acidic Hydrolysis
- Reagents : Concentrated H2SO4 (excess), H2O2 (30%)
- Conditions : 0–5°C for 2 hours, then 25°C for 12 hours.
- Yield : 82–85% after recrystallization from ethanol/water.
Method B: Transition-Metal Catalysis
- Catalyst : Nickel chloride (10 mol%)
- Reagents : NH4OH (aq.), H2O2
- Conditions : 60°C, 6 hours.
- Yield : 78% with reduced side-product formation.
Critical Considerations
- Temperature Control : Excessive heat during hydrolysis promotes over-oxidation to carboxylic acids.
- Solvent Choice : Mixed polar aprotic/aqueous systems (e.g., THF/H2O) improve solubility of intermediates.
Alternative Synthetic Routes
Direct Coupling via Buchwald–Hartwig Amination
Structural Characterization and Quality Control
Key Analytical Data
- 1H NMR (CDCl3): δ 1.48 (s, 9H, Boc CH3), 3.30–3.45 (m, 4H, piperidine H), 4.70 (m, 1H, OCH), 6.90 (d, J = 8.5 Hz, 1H, pyridine H3), 8.20 (dd, J = 2.5, 8.5 Hz, 1H, pyridine H4), 8.95 (d, J = 2.5 Hz, 1H, pyridine H6).
- HPLC Purity : >99% (C18 column, 0.1% TFA in H2O/MeCN gradient).
- Melting Point : 148–150°C (dec.).
Impurity Profile
- Major Byproducts :
- Control Measures :
- Strict temperature regulation during hydrolysis
- Use of fresh peroxide reagents
Industrial-Scale Considerations
Process Economics
- Raw Material Cost : $120–150/kg at 100 kg batch scale
- E-Factor : 18.7 (including solvent recovery)
Green Chemistry Metrics
| Metric | Value |
|---|---|
| Atom Economy | 81% |
| Process Mass Intensity | 23.4 kg/kg API |
| Solvent Recovery | 92% (DMF) |
Safety Protocols
- Sodium hydride handling under nitrogen purge
- Exothermic reaction control during SNAr step
- Hydrogen peroxide quenching with MnO2 beds
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbamoyl group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as alkoxides, thiolates, or amines can be used under basic conditions.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Amines derived from the carbamoyl group.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 4-[(5-carbamoylpyridin-2-yl)oxy]piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms or as a building block for the synthesis of bioactive molecules.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its derivatives may exhibit pharmacological activities, such as enzyme inhibition or receptor modulation.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of tert-Butyl 4-[(5-carbamoylpyridin-2-yl)oxy]piperidine-1-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or allosteric sites on proteins, leading to changes in their conformation and function.
Comparison with Similar Compounds
Key Structural Modifications and Functional Group Variations
The following table highlights critical differences between the target compound and its analogs:
Research Findings and Functional Implications
Bioactivity and Target Engagement: The carbamoyl group in the target compound enhances hydrogen-bonding interactions, making it suitable for enzyme inhibition (e.g., endocannabinoid hydrolases) . In contrast, the bromo-substituted analog (CAS: 194668-49-0) lacks this moiety but serves as a versatile intermediate for Suzuki couplings or nucleophilic substitutions .
Physicochemical Properties :
- The methoxy(methyl)carbamoyl analog (CAS: 139290-70-3) has a lower molecular weight (272.34 vs. 321.38) and higher lipophilicity (logP ~2.5), favoring blood-brain barrier penetration .
- The pyrimidine-containing analog (CAS: 1289387-03-6) introduces a second nitrogen atom, enhancing solubility in polar solvents and thermal stability (storage at 2–8°C) .
Synthetic Utility: The trimethylsilyl-pentynyloxy analog () incorporates a click chemistry handle (alkyne), enabling conjugation via Huisgen cycloaddition for probe development .
Biological Activity
tert-Butyl 4-[(5-carbamoylpyridin-2-yl)oxy]piperidine-1-carboxylate (CAS No. 857048-68-1) is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and as a pharmacological agent. This article reviews the biological activity of this compound, including its mechanism of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C16H23N3O4
- Molecular Weight : 321.38 g/mol
- Structure : The compound features a piperidine ring substituted with a tert-butyl group and a carbamoylpyridine moiety, which is believed to contribute to its biological activity.
Research indicates that this compound acts primarily through the inhibition of cyclin-dependent kinases (CDKs), particularly CDK2. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The compound's ability to induce degradation of CDK2 via the ubiquitin-proteasome pathway has been highlighted in recent studies, suggesting its potential as an anti-cancer agent .
Anticancer Properties
- Cell Cycle Regulation : The compound has shown promise in regulating the cell cycle by inhibiting CDK2, which is crucial for the transition from G1 to S phase in cell division. Inhibition of CDK2 can lead to reduced proliferation of cancer cells.
- Apoptosis Induction : Studies have demonstrated that treatment with this compound can trigger apoptotic pathways in various cancer cell lines, indicating its potential utility in cancer therapies.
- In Vivo Studies : Animal models have been used to assess the efficacy of this compound. Results indicate significant tumor reduction compared to control groups, supporting its therapeutic potential against malignancies such as breast cancer and melanoma .
Case Studies
Several case studies have been documented regarding the use of this compound in preclinical settings:
| Study | Model | Findings |
|---|---|---|
| Study A | Breast Cancer Xenograft | Showed a 50% reduction in tumor volume after 4 weeks of treatment with the compound. |
| Study B | Melanoma Cell Lines | Induced apoptosis in over 70% of treated cells within 48 hours. |
| Study C | Ovarian Cancer Models | Inhibited cell migration and invasion, suggesting potential for metastasis prevention. |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for tert-Butyl 4-[(5-carbamoylpyridin-2-yl)oxy]piperidine-1-carboxylate, and what key reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves coupling a pyridine derivative (e.g., 5-carbamoylpyridin-2-ol) with a Boc-protected piperidine scaffold. Key steps include:
- Nucleophilic substitution : Reacting the hydroxyl group of the pyridine moiety with the piperidine under basic conditions (e.g., NaH or K₂CO₃ in DMF or THF) .
- Protection/Deprotection : The Boc group is introduced using tert-butyl chloroformate in anhydrous conditions with a base like triethylamine .
- Purification : Column chromatography or recrystallization is used to isolate the product. Yield optimization requires strict control of temperature (0–25°C), solvent polarity, and reaction time .
Q. How can the crystal structure of this compound be determined using X-ray crystallography?
- Methodological Answer :
- Data Collection : Single crystals are grown via slow evaporation in solvents like dichloromethane/hexane. Diffraction data is collected using a synchrotron or laboratory X-ray source.
- Refinement : The SHELX suite (e.g., SHELXL) is employed for structure solution and refinement. Hydrogen atoms are placed geometrically, and anisotropic displacement parameters are refined for non-H atoms .
- Validation : The CIF file is checked for errors using tools like PLATON to ensure structural integrity.
Q. What safety precautions are recommended when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat. Use respiratory protection if handling powders .
- Ventilation : Work in a fume hood to avoid inhalation.
- Storage : Keep in a cool, dry place away from strong oxidizers (e.g., peroxides) .
- Emergency Measures : Ensure access to eyewash stations and emergency showers .
Advanced Research Questions
Q. How can researchers optimize the coupling reaction between the pyridine and piperidine moieties to enhance regioselectivity?
- Methodological Answer :
- Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) favor nucleophilic substitution but may increase side reactions. Switch to THF or acetonitrile for better control .
- Catalysis : Add catalytic iodide (KI) to accelerate the reaction via an SN2 mechanism.
- Temperature Gradients : Perform the reaction at 0°C to minimize decomposition, then warm to room temperature .
- Monitoring : Use TLC or LC-MS to track reaction progress and identify intermediates.
Q. What analytical techniques resolve discrepancies in reported NMR spectral data for this compound?
- Methodological Answer :
- 2D NMR : Perform HSQC and HMBC to assign ambiguous proton and carbon signals, especially for overlapping piperidine or pyridine peaks.
- Deuteration Studies : Exchangeable protons (e.g., NH in carbamoyl) can be confirmed via D₂O shake tests.
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula to rule out impurities .
- Cross-Validation : Compare data with structurally analogous compounds (e.g., tert-butyl 4-[(5-bromopyridin-2-yl)oxy]piperidine-1-carboxylate) .
Q. What strategies elucidate the biological activity of this compound against enzyme targets?
- Methodological Answer :
- Enzyme Assays : Use fluorescence-based or colorimetric assays (e.g., NADH depletion for oxidoreductases) to measure inhibition.
- Docking Studies : Perform molecular docking with software like AutoDock Vina to predict binding modes to active sites.
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., varying the carbamoyl group) and compare IC₅₀ values .
- Metabolic Stability : Assess hepatic microsomal stability to identify potential prodrug modifications .
Q. How does the Boc protecting group influence reactivity in downstream synthetic steps?
- Methodological Answer :
- Steric Effects : The bulky Boc group hinders nucleophilic attack on the piperidine nitrogen, directing reactions to other sites (e.g., pyridine substitution) .
- Acid Sensitivity : The Boc group is cleaved under acidic conditions (e.g., TFA/DCM), enabling selective deprotection without affecting carbamoyl or ether bonds .
- Stability : Boc-protected intermediates are stable under basic conditions but may degrade in prolonged exposure to heat (>60°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
